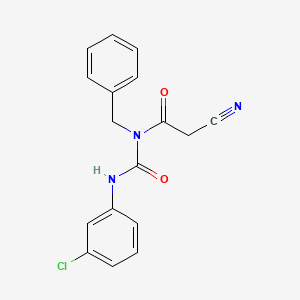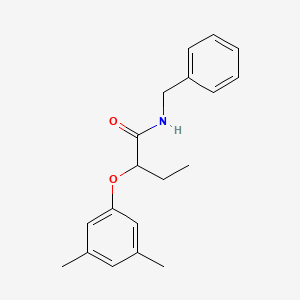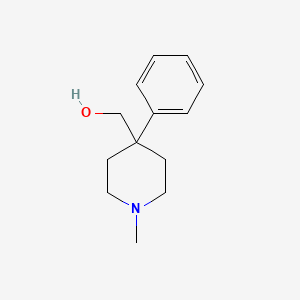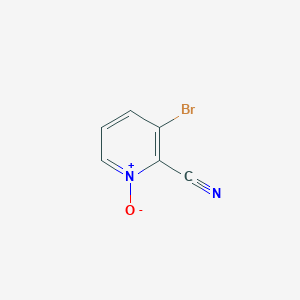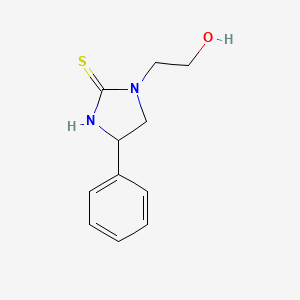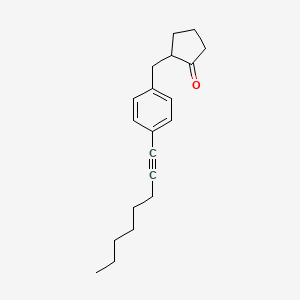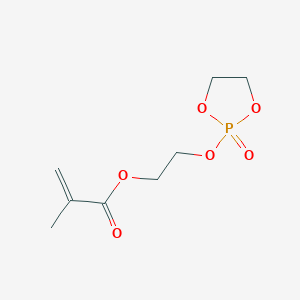
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is a specialized organophosphorus compound It is characterized by the presence of a methacrylate group and a dioxaphospholane ring, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-chloro-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methacrylic acid and 2-chloro-1,3,2-dioxaphospholane.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the dioxaphospholane ring.
Substitution Reactions: The phosphorus atom in the dioxaphospholane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis Products: Hydrolysis yields methacrylic acid and phosphoric acid derivatives.
科学的研究の応用
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties.
Materials Science: Incorporated into materials to enhance flame retardancy, mechanical strength, and thermal stability.
Biomedical Research: Explored for use in drug delivery systems, tissue engineering, and as a component in biocompatible materials.
Industrial Applications: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in radical polymerization, while the dioxaphospholane ring can interact with various functional groups, enhancing the material’s properties. The compound’s unique structure allows it to act as a flame retardant by promoting char formation and inhibiting the release of flammable gases.
類似化合物との比較
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but lacks the methacrylate group, limiting its polymerization capabilities.
2-Chloro-1,3,2-dioxaphospholane: Used as a precursor in the synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate.
(2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate: Another organophosphorus compound with different functional groups and applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the stability and versatility of the dioxaphospholane ring. This combination allows for the synthesis of advanced materials with enhanced properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H13O6P |
|---|---|
分子量 |
236.16 g/mol |
IUPAC名 |
2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13O6P/c1-7(2)8(9)11-3-4-12-15(10)13-5-6-14-15/h1,3-6H2,2H3 |
InChIキー |
JIQCSWZUMQHUDD-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOP1(=O)OCCO1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-[(3-Chlorophenyl)methyl]-N~1~-(pyridin-2-yl)propane-1,3-diamine](/img/structure/B8588163.png)
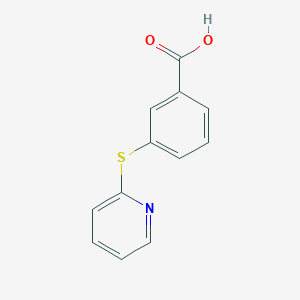
![1-Methylspiro[piperidine-4,9'-[9H]xanthene]](/img/structure/B8588177.png)
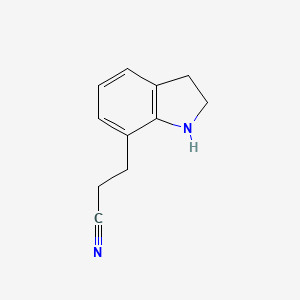
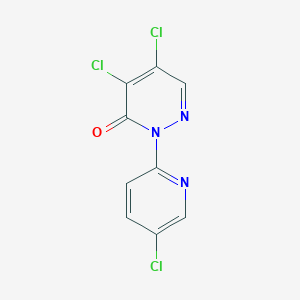
![9-Methoxy-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B8588190.png)
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
